

# 7-Bromobenzo[d]thiazole-2-thiol CAS number 908355-83-9

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## Compound of Interest

Compound Name: 7-Bromobenzo[D]thiazole-2-thiol

Cat. No.: B1279807

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An In-Depth Technical Guide to **7-Bromobenzo[d]thiazole-2-thiol** (CAS: 908355-83-9): A Keystone Scaffold for Drug Discovery

## Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole scaffold is a prominent member of this class, forming the core of numerous natural and synthetic bioactive compounds.[1][2] **7-Bromobenzo[d]thiazole-2-thiol**, identified by its CAS number 908355-83-9, represents a highly strategic evolution of this core.[3][4][5] This molecule is engineered with three key features for modern drug discovery: a rigid benzothiazole nucleus, a versatile 2-thiol (or thione tautomer) group for derivatization, and a strategically positioned bromine atom on the benzene ring.

The thiol group serves as a nucleophilic handle, readily undergoing reactions like S-alkylation to append a diverse range of side chains, enabling the exploration of structure-activity relationships (SAR).[6][7] Concurrently, the bromine atom is not merely a substituent; it is a functional gateway for advanced synthetic transformations, such as transition metal-catalyzed cross-coupling reactions. This dual functionality makes **7-bromobenzo[d]thiazole-2-thiol** an exceptionally powerful building block for the construction of combinatorial libraries aimed at identifying novel therapeutic agents against a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][8][9][10]

Caption: Chemical Structure of **7-Bromobenzo[d]thiazole-2-thiol**.

## Physicochemical and Computational Properties

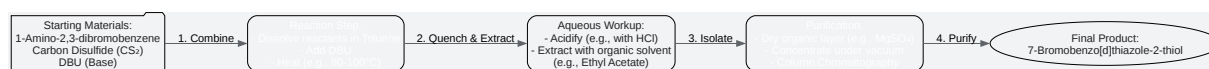
The predicted physicochemical properties of a compound are critical in early-stage drug development for forecasting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The data below, derived from computational models, provides essential insights for researchers.<sup>[3]</sup> For instance, the predicted pKa of 9.22 suggests that at physiological pH (~7.4), the molecule will exist predominantly in its neutral, protonated thiol form, which influences its ability to cross cellular membranes.

Property	Value	Significance
CAS Number	908355-83-9	Unique chemical identifier. <sup>[4]</sup> <sup>[11]</sup> <sup>[12]</sup>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNS <sub>2</sub>	Defines the elemental composition. <sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	246.15 g/mol	Essential for stoichiometric calculations. <sup>[4]</sup> <sup>[11]</sup>
pKa (Predicted)	9.22 ± 0.20	Indicates acidity; affects ionization state in vivo. <sup>[3]</sup>
ACD/LogP (Predicted)	3.22	Measure of lipophilicity; impacts membrane permeability. <sup>[3]</sup>
Polar Surface Area	69.42 Å <sup>2</sup>	Influences drug transport and blood-brain barrier penetration. <sup>[3]</sup>
#H Bond Donors	1	Potential for hydrogen bonding interactions with targets. <sup>[3]</sup>
#H Bond Acceptors	1	Potential for hydrogen bonding interactions with targets. <sup>[3]</sup>
Molar Refractivity	55.831 cm <sup>3</sup>	Relates to molecular volume and polarizability. <sup>[3]</sup>

## Synthesis and Mechanistic Rationale

While multiple strategies exist for forming the 2-mercaptobenzothiazole (MBT) core, the most adaptable method for generating substituted analogues involves the reaction of a corresponding ortho-haloaniline with carbon disulfide.<sup>[13][14]</sup> For the synthesis of **7-Bromobenzo[d]thiazole-2-thiol**, a highly efficient and metal-free approach utilizes 1-amino-2,3-dibromobenzene and carbon disulfide in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).<sup>[14]</sup>

The causality behind this choice is clear: DBU is potent enough to deprotonate the aniline nitrogen, initiating the nucleophilic attack on carbon disulfide, but it does not compete as a nucleophile itself. The subsequent intramolecular S<sub>N</sub>Ar (Nucleophilic Aromatic Substitution) cyclization is facilitated by the second bromine atom acting as a leaving group, leading to the formation of the thiazole ring. Toluene is an effective solvent as it is relatively non-polar and has a boiling point suitable for this reaction.



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Caption: Proposed Synthetic Workflow.

## Representative Experimental Protocol

- **Reaction Setup:** To a solution of 1-amino-2,3-dibromobenzene (1.0 eq) in anhydrous toluene (10 mL per mmol of aniline) in a round-bottom flask under an inert atmosphere (e.g., Argon), add carbon disulfide (1.2 eq).
- **Base Addition:** Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) to the stirring mixture at room temperature.
- **Heating:** Heat the reaction mixture to 80 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup:** Cool the mixture to room temperature and pour it into a separatory funnel containing 1M hydrochloric acid (HCl). Extract the aqueous layer three times with ethyl acetate.
- **Isolation:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **7-Bromobenzo[d]thiazole-2-thiol**.

## Spectroscopic Characterization (Predictive Analysis)

While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related benzothiazole derivatives.<sup>[6][7][15]</sup> This predictive data is invaluable for researchers to confirm the identity and purity of their synthesized material.

Technique	Predicted Characteristics
$^1\text{H}$ NMR	Aromatic Protons: Three distinct signals expected in the $\delta$ 7.0-8.0 ppm range, likely exhibiting doublet and triplet splitting patterns. Thiol Proton (N-H/S-H): A broad singlet, typically downfield ( $>13$ ppm in DMSO- $d_6$ ), due to tautomerism and exchange. <a href="#">[16]</a>
$^{13}\text{C}$ NMR	Thione Carbon (C=S): A characteristic signal expected in the highly deshielded region of $\delta$ 190-195 ppm. <a href="#">[16]</a> Aromatic Carbons: Signals between $\delta$ 110-150 ppm, with the carbon attached to bromine (C-Br) showing a distinct shift.
FT-IR	N-H Stretch: A broad absorption band around 3100-3000 $\text{cm}^{-1}$ . C=S Stretch: A strong band in the 1250-1050 $\text{cm}^{-1}$ region. C-Br Stretch: A signal in the fingerprint region, typically around 600-500 $\text{cm}^{-1}$ .
Mass Spec. (EI/ESI)	Molecular Ion ( $\text{M}^+$ ): A prominent peak at $m/z \approx 245/247$ . The key feature will be an isotopic pattern with two peaks of nearly equal intensity ( $\text{M}^+$ and $\text{M}^++2$ ) due to the natural abundance of the $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes.

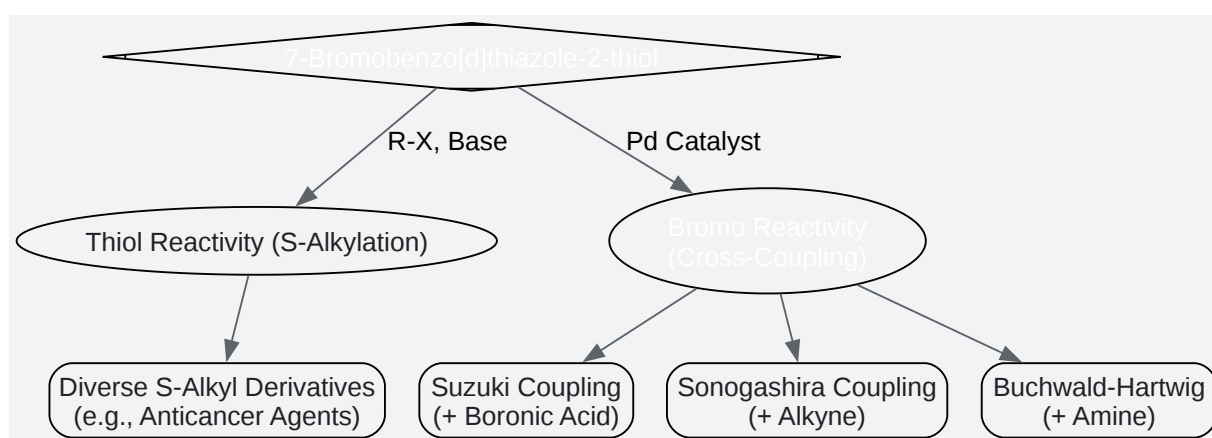
## Reactivity and Applications in Drug Development

The synthetic utility of **7-Bromobenzo[d]thiazole-2-thiol** lies in its orthogonal reactivity, allowing for sequential or selective modification at two distinct sites. This makes it an ideal scaffold for generating diverse molecular libraries for high-throughput screening.

- **Thiol Group Derivatization:** The thiol moiety is a soft nucleophile, readily participating in S-alkylation and S-acylation reactions. This allows for the introduction of a vast array of functional groups, linkers, and pharmacophores, which is a common strategy in the development of anticancer and antimicrobial agents.[\[7\]](#)[\[17\]](#)[\[18\]](#)

- **Aryl Bromide Cross-Coupling:** The C7-bromo substituent is a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. This enables the fusion of other aromatic or aliphatic systems onto the benzothiazole core, dramatically expanding the accessible chemical space.

The benzothiazole class of molecules has demonstrated a wide range of pharmacological activities, including inhibition of enzymes critical to cancer cell proliferation and survival.[8][10] Derivatives have been investigated as potential treatments for various cancers, bacterial and fungal infections, diabetes, and neurodegenerative diseases.[9][10]



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Caption: Key Reactivity Pathways for Library Synthesis.

## Safety and Handling

As with any laboratory chemical, **7-Bromobenzo[d]thiazole-2-thiol** requires careful handling to minimize exposure and risk. While a specific, comprehensive toxicology report is not publicly available, data from structurally related brominated aromatic and thiazole compounds suggest a number of potential hazards.[19][20][21]

- **Potential Hazards:** May cause skin and serious eye irritation.[20][22] Harmful if swallowed, in contact with skin, or if inhaled.[19][21] May cause respiratory irritation.[20][22]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[23]
- Handling Procedures: Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[20][23]
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20][23]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19][20]
  - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[23]
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19][23]

Crucial Note: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by your chemical supplier before beginning any experimental work.[24]

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